Cas no 1201784-89-5 (2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one)
2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE08898-100mg |
2-(Methylthio)-7h-pyrrolo[2,3-d]pyrimidin-4-ol |
1201784-89-5 | 95% | 100mg |
$125.00 | 2024-04-20 | |
| A2B Chem LLC | AE08898-250mg |
2-(Methylthio)-7h-pyrrolo[2,3-d]pyrimidin-4-ol |
1201784-89-5 | 95% | 250mg |
$239.00 | 2024-04-20 | |
| A2B Chem LLC | AE08898-1g |
2-(Methylthio)-7h-pyrrolo[2,3-d]pyrimidin-4-ol |
1201784-89-5 | 95% | 1g |
$586.00 | 2024-04-20 | |
| A2B Chem LLC | AE08898-5g |
2-(Methylthio)-7h-pyrrolo[2,3-d]pyrimidin-4-ol |
1201784-89-5 | 95% | 5g |
$1142.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760157-100mg |
2-(Methylthio)-4a,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one |
1201784-89-5 | 98% | 100mg |
¥1029.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760157-250mg |
2-(Methylthio)-4a,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one |
1201784-89-5 | 98% | 250mg |
¥1911.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760157-1g |
2-(Methylthio)-4a,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one |
1201784-89-5 | 98% | 1g |
¥5194.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760157-5g |
2-(Methylthio)-4a,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one |
1201784-89-5 | 98% | 5g |
¥9445.00 | 2024-08-09 |
2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Introduction to 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No: 1201784-89-5)
2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1201784-89-5, belongs to the pyrrolopyrimidine class, a scaffold that is widely recognized for its role in drug discovery. The presence of a methylthio substituent at the 2-position and the fused pyrrole-pyrimidine ring system contribute to its distinct chemical and pharmacological profile.
The structural framework of 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one incorporates a nitrogen-rich core, which is a common feature in many bioactive molecules. This nitrogen-rich environment allows for diverse interactions with biological targets, making it a promising candidate for further investigation. The compound’s ability to engage with various enzymes and receptors has sparked interest in its potential applications in medicinal chemistry.
Recent advancements in computational chemistry have enabled more precise modeling of the interactions between 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one and biological targets. These studies have revealed that the compound exhibits favorable binding affinities with several key enzymes involved in metabolic pathways. This finding aligns with the growing trend in drug development towards targeting metabolic dysregulation, a hallmark of many diseases.
In particular, research has highlighted the compound’s potential as an inhibitor of enzymes such as Xanthine Oxidase and Diabetes-Associated Protein 1 (DAP1). These enzymes play critical roles in conditions like gout and diabetes, respectively. The inhibitory activity of 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one against these targets has been demonstrated both in vitro and in preliminary in vivo studies. Such findings suggest that this compound could serve as a lead structure for the development of novel therapeutic agents.
The synthesis of 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been optimized through multiple synthetic routes, each offering distinct advantages in terms of yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to enhance the efficiency of the process. These advancements not only facilitate the production of larger quantities of the compound but also improve its suitability for downstream applications.
The pharmacokinetic properties of 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one are another area of active investigation. Studies have shown that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical translation. Additionally, its solubility profile has been optimized through structural modifications, which is crucial for formulating effective pharmaceutical dosage forms.
From a computational biology perspective, virtual screening techniques have been utilized to identify potential binding pockets on biological targets relevant to various diseases. The three-dimensional structure of 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been used as a query molecule in these screenings, leading to the identification of novel pharmacophores. This approach has not only accelerated the drug discovery process but also provided insights into the structural requirements for optimal biological activity.
The role of methylthio substituents in enhancing bioactivity has been well-documented across various heterocyclic compounds. In the case of 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one, this substituent appears to modulate electronic properties and steric interactions with biological targets. Such modulations are critical for achieving high affinity and selectivity in drug design.
Future directions in the study of 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one include exploring its mechanism of action in detail and conducting comprehensive toxicological assessments. These studies will provide a more thorough understanding of its safety profile and potential therapeutic applications. Additionally, investigating derivatives of this compound could lead to the discovery of even more potent and selective agents.
The integration of machine learning models into drug discovery has opened new avenues for analyzing complex datasets related to 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one. These models can predict pharmacokinetic parameters, identify potential side effects, and suggest optimal dosing regimens based on large-scale datasets. Such computational tools are invaluable in modern pharmaceutical research.
In conclusion, 2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No: 1201784-89-5) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features, combined with recent advances in synthetic chemistry and computational biology, position it as a valuable candidate for further exploration. As research continues to uncover new biological activities and optimize synthetic routes, this compound holds significant potential for contributing to future medical breakthroughs.
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